molecular formula C15H19NO2 B2862559 Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2112007-99-3

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B2862559
CAS No.: 2112007-99-3
M. Wt: 245.322
InChI Key: FRIRBQGQUNHTKU-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug design. The presence of the azabicyclohexane core makes it a valuable scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable precursor containing a benzyl group and an azabicyclohexane moiety. This reaction often requires the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materialsOptimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclohexane core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. This interaction can lead to the inhibition or activation of target proteins, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
  • 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)-, ethyl ester
  • Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

Uniqueness

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature enhances its reactivity and potential for functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-15(17)14-13-8-12(13)10-16(14)9-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIRBQGQUNHTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC2CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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